Fmoc-Phe-Gly-OH

Descripción general

Descripción

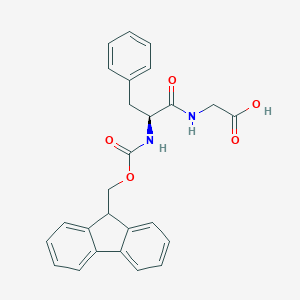

Fmoc-Phe-Gly-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of phenylalanine (Phe) and glycine (Gly). The Fmoc group is used to protect the amino group during peptide synthesis, preventing unwanted side reactions .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Phe-Gly-OH is widely

Mecanismo De Acción

Target of Action

Fmoc-Phe-Gly-OH, also known as Fmoc-Phe-Gly, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a cleavable linker that connects the antibody to the drug . The target of this compound is therefore the specific antibodies used in the ADCs, which are designed to target specific cells, such as cancer cells .

Mode of Action

The this compound compound acts as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and function of ADCs . The compound plays a crucial role in the formation of these conjugates, which are designed to deliver drugs directly to target cells while minimizing damage to healthy cells . The specific pathways affected would depend on the nature of the drug being delivered and the target cells.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific ADC in which it is used . As a linker, the compound itself is not designed to be bioavailable or to be metabolized. Instead, it serves to facilitate the delivery of the drug to the target cells. Once the drug is released, the linker is typically designed to be broken down and eliminated from the body .

Result of Action

The primary result of the action of this compound is the successful delivery of drugs to target cells via ADCs . By acting as a cleavable linker, this compound allows for the selective release of the drug at the target site, thereby enhancing the efficacy of the drug and reducing potential side effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is base-labile, meaning its removal is facilitated by basic conditions . Furthermore, the compound’s effectiveness as a linker in ADCs can be influenced by the characteristics of the target cells, the nature of the drug being delivered, and the specific conditions within the body .

Análisis Bioquímico

Biochemical Properties

Fmoc-Phe-Gly-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The this compound molecule has been found to self-assemble and form hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .

Cellular Effects

This compound has been shown to support cell adhesion, survival, and duplication . It has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of this compound have been shown to support cell infiltration and proliferation .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The hydrogel formation of this compound is induced by physical and thermal stimuli for solubilizing this compound above the critical concentration . A new polymorphic form of this compound has been reported after transitioning to hydrogel .

Metabolic Pathways

The Fmoc group is known to be rapidly removed by base, suggesting that it may be involved in metabolic processes that involve base-catalyzed reactions .

Subcellular Localization

Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Gly-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Coupling Reactions: Fmoc-Phe-Gly-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC and DMAP in THF are used for coupling reactions.

Major Products:

Propiedades

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWIPAQNBOEBX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462514 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169624-67-3 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 3-amino-δ-valerolactam scaffold in Fmoc-Phe-Gly-OH?

A: this compound is a pseudodipeptide incorporating a 3-amino-δ-valerolactam scaffold. This scaffold acts as a constrained surrogate for the naturally occurring Phe-Gly dipeptide sequence []. This constraint limits the conformational flexibility of the dipeptide, which can be beneficial in drug design to enhance target binding affinity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.